Methyl (4-cyanophenoxy)acetate
Overview
Description
Methyl (4-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position and an ester group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-cyanophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-cyanophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The cyano group can be reduced to an amine group.
Oxidation: The phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the phenyl ring.
Major Products Formed
Hydrolysis: 4-cyanophenoxyacetic acid.
Reduction: Methyl (4-aminophenoxy)acetate.
Oxidation: Quinone derivatives.
Scientific Research Applications
Methyl (4-cyanophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4-cyanophenoxy)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-aminophenoxy)acetate: Similar structure but with an amine group instead of a cyano group.
Methyl (4-nitrophenoxy)acetate: Contains a nitro group instead of a cyano group.
Methyl (4-methoxyphenoxy)acetate: Contains a methoxy group instead of a cyano group.
Uniqueness
Methyl (4-cyanophenoxy)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and properties compared to its analogs. The cyano group can participate in various reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
methyl 2-(4-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSETCJUQQWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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